molecular formula C22H20N2O4 B2374792 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide CAS No. 1105244-46-9

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B2374792
CAS No.: 1105244-46-9
M. Wt: 376.412
InChI Key: ZIQPEUUFFOSFFK-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a benzofuran ring, an isoxazole ring, and a methoxyphenethyl group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound, followed by cyclization.

    Coupling of Benzofuran and Isoxazole Rings: The benzofuran and isoxazole rings are coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Introduction of Methoxyphenethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide: Similar structure with a different position of the methoxy group.

    2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-ethoxyphenethyl)acetamide: Similar structure with an ethoxy group instead of a methoxy group.

    2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-methoxyphenyl)acetamide: Similar structure without the ethyl group in the phenethyl moiety.

Uniqueness

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxyphenethyl group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-26-18-7-4-5-15(11-18)9-10-23-22(25)14-17-13-21(28-24-17)20-12-16-6-2-3-8-19(16)27-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQPEUUFFOSFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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